(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone
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Overview
Description
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is a compound that features a pyrrolidine ring, a fluorinated phenyl group, and an aminomethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biology, this compound can be used to study the effects of fluorinated phenyl groups on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents .
Medicine
Its structural features make it a candidate for the development of drugs targeting specific molecular pathways .
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and fluorinated phenyl group contribute to its binding affinity and selectivity. These interactions can modulate biological pathways and produce therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(4-Fluoro-2-methoxyphenyl)(pyrrolidin-1-yl)methanone: Similar in structure but with a methoxy group instead of an aminomethyl group.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Contains a fluorinated phenyl group but differs in the rest of the structure.
Uniqueness
(3-(Aminomethyl)pyrrolidin-1-yl)(2-fluoro-5-methylphenyl)methanone is unique due to its combination of a pyrrolidine ring, aminomethyl group, and fluorinated phenyl group. This combination provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C13H17FN2O |
---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
[3-(aminomethyl)pyrrolidin-1-yl]-(2-fluoro-5-methylphenyl)methanone |
InChI |
InChI=1S/C13H17FN2O/c1-9-2-3-12(14)11(6-9)13(17)16-5-4-10(7-15)8-16/h2-3,6,10H,4-5,7-8,15H2,1H3 |
InChI Key |
BYASEMZZVLYBTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(=O)N2CCC(C2)CN |
Origin of Product |
United States |
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